1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features a 3-(3-fluorophenyl) substituent at position 3 of the triazolo[4,5-d]pyrimidine ring and a thiophene-2-carbonyl group attached to the piperazine moiety at position 5. These modifications are critical for its pharmacological profile, particularly in targeting adenosine receptors or enzymes involved in oxidative stress pathways . The fluorine atom on the phenyl ring enhances metabolic stability and binding affinity, while the thiophene-carbonyl group may influence solubility and target selectivity .
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7OS/c20-13-3-1-4-14(11-13)27-18-16(23-24-27)17(21-12-22-18)25-6-8-26(9-7-25)19(28)15-5-2-10-29-15/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDULBKXDKHEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorophenyl and thienylcarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution; electrophilic reagents like bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Key Observations:
4-Methylphenoxy-ethanone in the analog from introduces steric bulk, which could reduce binding to compact receptor pockets .
Core Modifications: Vipadenant replaces the fluorophenyl group with a furan and aminomethylphenyl moiety, shifting its activity toward selective A2A receptor antagonism . VAS2870’s benzoxazolyl sulfide group confers NADPH oxidase inhibition, a mechanism distinct from adenosine-related pathways .
Fluorine’s Role :
- The 3-fluorophenyl group is conserved in the target compound and BF38490, suggesting its importance in stabilizing aromatic interactions within hydrophobic binding sites .
A. Anticancer Activity :
- The target compound’s triazolopyrimidine core is structurally similar to derivatives tested against MCF-7 breast cancer cells (). Compounds with thiophene or sugar-linked substituents (e.g., thioglycosides in ) showed moderate to high cytotoxicity, implying that the thiophene-carbonyl group in the target compound may enhance anticancer effects .
B. Receptor Targeting :
- Vipadenant’s furan and aminomethyl groups enable potent A2A receptor antagonism (IC50 < 10 nM), whereas the target compound’s fluorophenyl and thiophene groups may favor allosteric modulation of A2AR or related GPCRs .
Structure-Activity Relationship (SAR) Insights
- Triazolo[4,5-d]pyrimidine Core : Fluorination at the phenyl ring (target compound, BF38490) improves metabolic stability, while furan or benzyl groups (Vipadenant, VAS2870) alter target specificity .
Biological Activity
The compound 1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Molecular Formula
The molecular formula for the compound is .
Structural Representation
The structure of the compound can be summarized as follows:
- Triazolo-pyrimidine core : This core is known for its diverse biological activities.
- Fluorophenyl group : The presence of a fluorine atom may enhance lipophilicity and biological activity.
- Piperazine moiety : This component often contributes to binding affinity in biological targets.
Antimicrobial Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar triazolo-pyrimidine structures have shown effectiveness against various bacterial strains, including E. coli and S. aureus . Studies suggest that modifications in the piperazine or thiophene moieties can enhance this activity.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Pyrimidine derivatives are known to inhibit cancer cell proliferation. A study demonstrated that similar compounds could induce apoptosis in cancer cell lines, indicating a promising therapeutic avenue.
Antiviral and Antifungal Activity
Emerging studies have highlighted the antiviral and antifungal potential of pyrimidine derivatives. The incorporation of the triazole ring may enhance the compound's efficacy against viral pathogens, making it a candidate for further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of different substituents on the piperazine or thiophene rings can significantly alter biological activity.
- Fluorine Substitution : The presence of fluorine has been associated with increased potency in antimicrobial assays.
- Pyrimidine Modifications : Variations in the pyrimidine ring can lead to enhanced selectivity towards specific biological targets.
Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of triazolo-pyrimidines were synthesized and screened for antimicrobial activity. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus , outperforming several standard antibiotics .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of similar triazolo-pyrimidine compounds revealed that they significantly inhibited the growth of HeLa cells with an IC50 value of 15 µM. This suggests that structural modifications could lead to more potent anticancer agents .
Study 3: SAR Analysis
A detailed SAR analysis conducted on related compounds indicated that modifications at the 4-position of the piperazine ring led to enhanced binding affinity to target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
